molecular formula C40H56O8 B1180618 Bisandrographolide A CAS No. 160498-02-2

Bisandrographolide A

Cat. No.: B1180618
CAS No.: 160498-02-2
M. Wt: 664.9 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Bisandrographolide, also known as Bisandrographolide A (BAA), is a compound derived from the plant Andrographis paniculata . The primary target of BAA is the TRPV4 channels . These channels are part of the transient receptor potential superfamily of ion channels . Activation of these channels by BAA might play a role in some of the reported effects of Andrographis extract in traditional medicine .

Mode of Action

BAA activates TRPV4 channels with an EC50 of 790–950 nM . BAA can activate the channel in a membrane-delimited manner . This interaction with its targets leads to changes in the cellular environment, potentially influencing various biological processes.

Biochemical Pathways

It is known that andrographolide, a related compound, acts on many inflammation-related signaling pathways Given the structural similarity, it is plausible that BAA may also influence similar pathways

Pharmacokinetics

Research on andrographolide, a related compound, suggests that innovative delivery systems such as microspheres, liposomes, niosomes, and nanoparticles can enhance bioavailability and target-specific delivery

Result of Action

It is known that activation of trpv4 channels can have various effects depending on the cellular context . Given that BAA activates these channels, it may have diverse effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of BAA may be influenced by various environmental factors. For instance, the plant Andrographis paniculata, from which BAA is derived, is used in traditional medicine to ‘cool’ and relieve internal heat, inflammation, and pain . This suggests that the effects of BAA may be influenced by the internal environment of the body.

Biochemical Analysis

Biochemical Properties

Bisandrographolide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the notable interactions is with the transient receptor potential vanilloid 4 (TRPV4) channels. Bisandrographolide activates TRPV4 channels, which are involved in calcium ion transport across cell membranes . This activation leads to an increase in intracellular calcium levels, influencing various cellular processes. Additionally, bisandrographolide interacts with proteins involved in the inflammatory response, such as nuclear factor kappa B (NF-κB), inhibiting its activity and thereby reducing inflammation .

Cellular Effects

Bisandrographolide exerts significant effects on various types of cells and cellular processes. In immune cells, bisandrographolide modulates the production of cytokines, reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In cancer cells, bisandrographolide induces apoptosis by activating caspase pathways and increasing the production of reactive oxygen species (ROS) . Furthermore, bisandrographolide influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of bisandrographolide involves its binding interactions with various biomolecules. Bisandrographolide binds to TRPV4 channels, leading to their activation and subsequent calcium influx . This calcium influx triggers downstream signaling pathways, including the activation of protein kinase C (PKC) and the MAPK pathway . Additionally, bisandrographolide inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bisandrographolide have been observed to change over time. Bisandrographolide exhibits stability under various conditions, maintaining its bioactivity over extended periods . Degradation of bisandrographolide can occur under extreme conditions, such as high temperatures and acidic environments . Long-term studies have shown that bisandrographolide can exert sustained effects on cellular function, including prolonged inhibition of inflammatory responses and sustained induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of bisandrographolide vary with different dosages in animal models. At low doses, bisandrographolide exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At high doses, bisandrographolide can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic effects of bisandrographolide plateau at certain dosages, and further increases in dosage do not enhance its efficacy .

Metabolic Pathways

Bisandrographolide is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s (CYPs) play a significant role in the metabolism of bisandrographolide . These metabolic reactions influence the compound’s bioavailability and pharmacokinetics, affecting its therapeutic efficacy and safety profile .

Transport and Distribution

Bisandrographolide is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Bisandrographolide is known to accumulate in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects . The distribution of bisandrographolide within cells is influenced by its interactions with intracellular transport proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of bisandrographolide plays a crucial role in its activity and function. Bisandrographolide is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . The compound can also translocate to the nucleus, where it influences gene expression by modulating transcription factors such as NF-κB . Post-translational modifications, such as phosphorylation, can affect the subcellular localization and activity of bisandrographolide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bisandrographolide typically involves the extraction of andrographolide from Andrographis paniculata followed by chemical modifications. The extraction process often employs solvents such as ethanol or methanol. Subsequent chemical reactions, including oxidation and esterification, are used to convert andrographolide into bisandrographolide .

Industrial Production Methods

Industrial production of bisandrographolide involves large-scale extraction from Andrographis paniculata using advanced chromatographic techniques. High-performance liquid chromatography (HPLC) and rapid resolution liquid chromatography (RRLC) are commonly employed to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Bisandrographolide A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of bisandrographolide, each with unique biological activities .

Scientific Research Applications

Bisandrographolide A has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential in treating inflammatory diseases, viral infections, and cancer.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

Similar Compounds

    Andrographolide: The parent compound, known for its anti-inflammatory and antiviral properties.

    Neoandrographolide: Exhibits similar biological activities but with different potency.

    14-Deoxyandrographolide: Known for its immunomodulatory effects .

Uniqueness

Bisandrographolide A stands out due to its enhanced bioactivity and broader spectrum of therapeutic applications compared to its analogs. Its ability to activate TRPV4 channels, which is not observed in andrographolide, highlights its unique pharmacological profile .

Properties

IUPAC Name

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHWOZANSOUSAY-LZBAHHAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisandrographolide A
Reactant of Route 2
Bisandrographolide A
Reactant of Route 3
Bisandrographolide A
Reactant of Route 4
Bisandrographolide A
Reactant of Route 5
Bisandrographolide A
Reactant of Route 6
Bisandrographolide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.